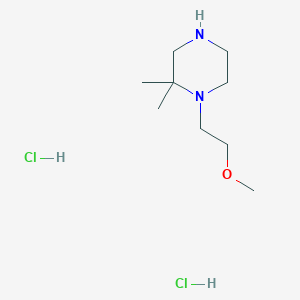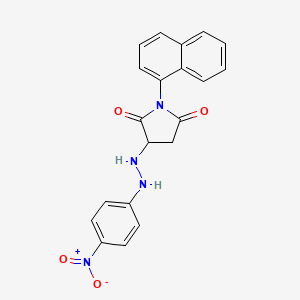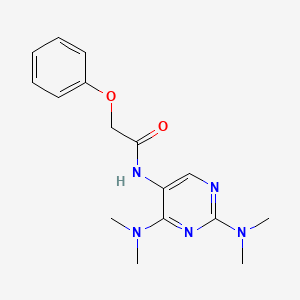
1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride (MPD) is a synthetic compound that is used as an intermediate in the synthesis of a variety of drugs and chemicals. It is a white crystalline solid that is soluble in water and other polar solvents. MPD has a variety of applications in the pharmaceutical and chemical industries, including the synthesis of drugs, polymers, and other chemicals.
Applications De Recherche Scientifique
1. Applications in Pharmacology and Molecular Interaction
Compounds structurally related to 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride have been studied for their pharmacological properties. For instance, phenylpiperazine derivatives like HBK-14 and HBK-15 have been characterized for their binding affinities to various receptors and have shown significant antidepressant-like and anxiolytic-like effects in animal models. These compounds demonstrate high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors and act as full antagonists at 5-HT1A and 5-HT7 receptors, indicating their potential for therapeutic use in psychiatric disorders (Pytka et al., 2015).
2. Synthesis and Structural Analysis
In the realm of chemistry, compounds related to this compound have been synthesized and analyzed for their structural and interactional properties. For example, the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid has been studied using X-ray diffraction, NMR, and DFT studies, offering insights into its molecular structure and interactions, such as hydrogen bonding and structural conformation (Dega-Szafran et al., 2006).
3. Chemical Synthesis and Antibacterial Properties
Research also delves into the synthesis of new compounds using derivatives of this compound. For instance, antimicrobial activity has been investigated in compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These compounds show variable and modest activity against bacteria and fungi, indicating their potential utility in developing new antimicrobial agents (Patel, Agravat & Shaikh, 2011).
4. Analytical Chemistry Applications
Studies have also utilized derivatives of this compound in the analytical chemistry field. For example, the NMR study on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt provided complete NMR assignments using various techniques, contributing valuable data for the understanding of the molecular structure and interactions of such compounds (Qin et al., 2005).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-2,2-dimethylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2)8-10-4-5-11(9)6-7-12-3;;/h10H,4-8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWOPOYFHMFMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CCOC)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[4-(Difluoromethoxy)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2531997.png)

![N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532000.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2532001.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2532005.png)

![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)